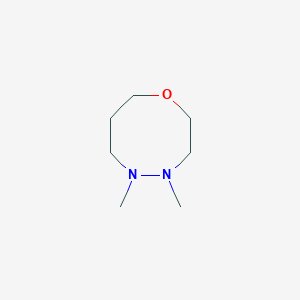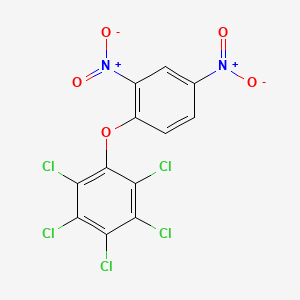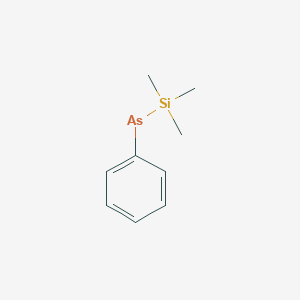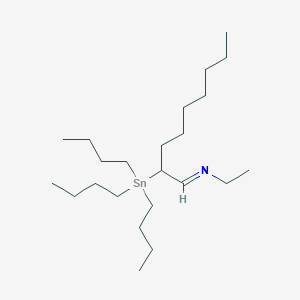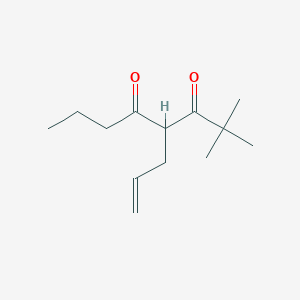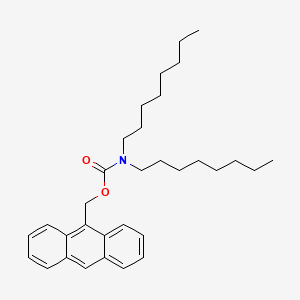
(Anthracen-9-yl)methyl dioctylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-yl)methyl dioctylcarbamate is an organic compound that features an anthracene moiety linked to a dioctylcarbamate group. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various applications, including organic electronics and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl dioctylcarbamate typically involves the reaction of anthracene derivatives with dioctylcarbamate. One common method is the nucleophilic substitution reaction where anthracene is functionalized with a leaving group, such as a halide, which then reacts with dioctylcarbamate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methyl dioctylcarbamate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
(Anthracen-9-yl)methyl dioctylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methyl dioctylcarbamate involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in photodynamic therapy and other applications .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(Anthracen-9-yl)methyl dioctylcarbamate is unique due to its combination of the anthracene moiety with the dioctylcarbamate group, which imparts distinct chemical and physical properties. This combination enhances its solubility and stability, making it more versatile for various applications compared to other anthracene derivatives .
Properties
CAS No. |
61574-49-0 |
|---|---|
Molecular Formula |
C32H45NO2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
anthracen-9-ylmethyl N,N-dioctylcarbamate |
InChI |
InChI=1S/C32H45NO2/c1-3-5-7-9-11-17-23-33(24-18-12-10-8-6-4-2)32(34)35-26-31-29-21-15-13-19-27(29)25-28-20-14-16-22-30(28)31/h13-16,19-22,25H,3-12,17-18,23-24,26H2,1-2H3 |
InChI Key |
CLAHAQBRFZJKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


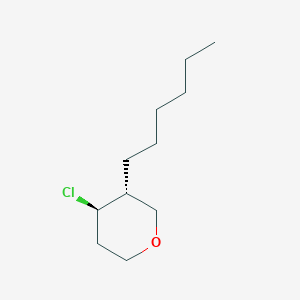
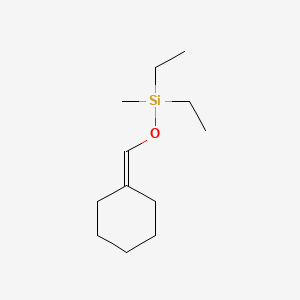
![S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate](/img/structure/B14567936.png)


![2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione](/img/structure/B14567988.png)
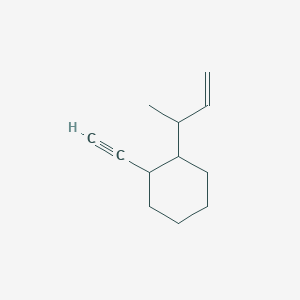
![1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane](/img/structure/B14568003.png)
![2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)-](/img/structure/B14568006.png)
